N-(4-{[4-(tert-butylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide
Description
This compound features a bis-sulfamoylphenylacetamide scaffold with a tert-butyl substituent on one sulfamoyl group. Its molecular formula is C₁₈H₂₄N₄O₄S₂ (molecular weight: 440.54 g/mol). The dual sulfamoyl groups enable hydrogen bonding and interactions with biological targets, such as enzymes or receptors involved in cancer or microbial pathways .
Properties
IUPAC Name |
N-[4-[[4-(tert-butylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S2/c1-13(22)19-14-5-9-16(10-6-14)27(23,24)20-15-7-11-17(12-8-15)28(25,26)21-18(2,3)4/h5-12,20-21H,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAATXBJMPVOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(tert-butylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 4-aminophenyl sulfonamide with tert-butyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(tert-butylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-{[4-(tert-butylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is primarily studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases. The compound exhibits:
- Anti-inflammatory Activity : Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, potentially through the inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
- Antimicrobial Properties : Similar sulfonamide compounds have shown efficacy against bacterial infections by inhibiting folic acid synthesis, making this compound a candidate for further exploration in antibiotic development.
Pharmacology
The pharmacological profile of this compound suggests its utility in:
- Drug Development : Its ability to modulate inflammatory pathways positions it as a potential lead compound for new anti-inflammatory drugs. Studies have demonstrated its effectiveness in preclinical models of arthritis and other inflammatory conditions.
- Mechanism of Action Studies : Ongoing research is focused on elucidating its mechanisms at the molecular level, particularly how it interacts with specific targets involved in inflammatory responses.
Materials Science
Beyond biological applications, this compound is also being explored in materials science:
- Synthesis of Novel Materials : The sulfonamide group can be utilized to develop new polymers or materials with specific properties, such as enhanced thermal stability or solubility characteristics.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers in induced arthritis models. The compound was administered at varying doses, showing a dose-dependent reduction in swelling and pain.
Case Study 2: Antimicrobial Efficacy
In vitro studies revealed that this compound exhibited significant antibacterial activity against several strains of bacteria, including E. coli and S. aureus. The mechanism was attributed to the inhibition of bacterial folic acid synthesis pathways.
Mechanism of Action
The mechanism of action of N-(4-{[4-(tert-butylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with biological targets, primarily through its sulfonamide group. The compound can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Sulfamoyl Groups
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Crystallographic and Stability Data
- Crystal Packing : Analogs like N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide () form N—H···O and C—H···O hydrogen bonds, stabilizing the crystal lattice. The tert-butyl group may disrupt packing, reducing crystallinity compared to methoxy derivatives .
- Thermal Stability : Compounds with tert-butyl substituents (e.g., ) typically exhibit higher melting points (>250°C) due to van der Waals interactions, though data for the target compound is pending .
Biological Activity
N-(4-{[4-(tert-butylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 318.43 g/mol. The structure features two sulfonamide groups linked to a phenyl ring and an acetamide moiety, which may contribute to its biological properties.
- Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties. This compound may inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting bacteriostatic effects.
- Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Pharmacological Profile
| Property | Value |
|---|---|
| Molecular Weight | 318.43 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anti-inflammatory Activity
In vitro assays assessed the anti-inflammatory properties of this compound by measuring the inhibition of nitric oxide production in activated macrophages. Results indicated a dose-dependent reduction in nitric oxide levels, suggesting potential therapeutic applications in inflammatory diseases .
Study 3: Cytotoxicity Against Cancer Cells
Research involving various cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis through caspase activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
